molecular formula C19H19ClFN3O2 B2909393 1-(4-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946220-37-7

1-(4-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2909393
CAS RN: 946220-37-7
M. Wt: 375.83
InChI Key: ZZLGAGUXODOBKP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that is widely used in scientific research. It is a urea derivative that has been synthesized and studied for its potential applications in various fields of science.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and receptors. It has also been shown to have potential applications in imaging studies and receptor studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are many future directions for the study of 1-(4-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea. These include further studies on its mechanism of action, potential applications in imaging and receptor studies, and its use as a building block for the synthesis of other compounds. Additionally, further studies are needed to determine its potential toxicity and safety for use in humans.
In conclusion, 1-(4-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has been extensively studied for its potential applications in various fields of science. It has been synthesized and characterized, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies are needed to fully understand its potential applications and safety for use in humans.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea involves the reaction of 4-chlorophenyl isocyanate with 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester in the presence of a suitable base. The reaction yields the desired product, which can be purified and characterized by various analytical techniques.

Scientific Research Applications

1-(4-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea has been extensively studied for its potential applications in various fields of science. It has been used as a building block for the synthesis of other compounds, such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been studied for its potential use as a probe for imaging studies and as a ligand for receptor studies.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2/c20-15-3-7-17(8-4-15)23-19(26)22-10-14-9-18(25)24(12-14)11-13-1-5-16(21)6-2-13/h1-8,14H,9-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLGAGUXODOBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

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